molecular formula C17H19N9O2 B2921117 4-[4-(6-ethoxypyridazine-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine CAS No. 1798546-41-4

4-[4-(6-ethoxypyridazine-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Cat. No.: B2921117
CAS No.: 1798546-41-4
M. Wt: 381.4
InChI Key: OZLZBMVAWOPYJK-UHFFFAOYSA-N
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Description

4-[4-(6-Ethoxypyridazine-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a chemical compound with the CAS registry number 1798546-41-4 and a molecular formula of C17H19N9O2 . It features a molecular framework incorporating a triazolylpyrimidine moiety linked to an ethoxypyridazine group via a piperazine ring, a structure that is of significant interest in medicinal chemistry and drug discovery research. This compound is offered for research purposes with a guaranteed purity of 90% or higher . It is available for purchase in various quantities to suit different experimental needs, including 15 mg, 25 mg, and 75 mg options . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

(6-ethoxypyridazin-3-yl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N9O2/c1-2-28-16-4-3-13(22-23-16)17(27)25-7-5-24(6-8-25)14-9-15(20-11-19-14)26-12-18-10-21-26/h3-4,9-12H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLZBMVAWOPYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[4-(6-ethoxypyridazine-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

    Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the triazole ring:

    Attachment of the piperazine moiety: This is typically done through nucleophilic substitution reactions where the piperazine ring is introduced to the pyrimidine core.

    Ethoxypyridazine substitution:

Chemical Reactions Analysis

4-[4-(6-ethoxypyridazine-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the pyrimidine or triazole rings.

    Condensation: This reaction is used to introduce the ethoxypyridazine group.

Scientific Research Applications

The applications of quinoxaline derivatives are broad, encompassing antimicrobial, antitumoral, and anti-inflammatory properties, with potential uses in human and veterinary medicine . Quinoxaline derivatives have applications in treating chronic and metabolic diseases like cancer, diabetes, neurological disorders, atherosclerosis, and inflammation .

Anti-inflammatory Applications

Quinoxaline 1,4-di-N-oxide derivatives have demonstrated anti-inflammatory effects by reducing LOX (lipoxygenase) values, an enzyme involved in the creation of pro-inflammatory mediators, which are associated with fever, asthma, and cardiovascular disease . The incorporation of pyrimidine, thiazolopyrimidine, pyrazolopyridine, pyridopyridine, p-chlorophenyl, p-methoxyphenyl, or pyridine nucleus to quinoxaline moiety can cause significant anti-inflammatory activity .

Anti-parasitic Applications

Certain quinoxaline derivatives, such as 2-Cyano-3-(4-phenylpiperazine-1-carboxamido)quinoxaline 1,4-dioxide, have shown activity against Leishmania . Additionally, quinoxaline derivatives with ester or amide functionality in position 2, specifically 1,4-trifluoromethylquinoxaline derivatives, show selectivity against Trypanosoma cruzi, the causative agent of Chagas disease, affecting millions in Latin America .

Anti-psychotic Applications

Mechanism of Action

The mechanism of action of 4-[4-(6-ethoxypyridazine-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₇H₁₈N₁₀O₂ 418.40 - 6-(1H-1,2,4-triazol-1-yl)pyrimidine
- 4-(6-ethoxypyridazine-3-carbonyl)piperazine
Ethoxy group may enhance lipophilicity; triazole aids in target binding .
: (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(cyclopropyl)methanone C₁₄H₁₇N₇O 299.33 - Cyclopropyl carbonyl
- Piperazine-linked pyridazine-triazole
Smaller molecular weight; cyclopropane may increase metabolic stability .
: 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide C₁₈H₂₀N₈O 364.40 - Pyridin-3-ylmethyl carboxamide
- Piperidine scaffold
Larger, more polar structure; potential for improved bioavailability .
: 3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol hydrochloride C₁₅H₁₂ClF₃N₆O·HCl 413.76 - Halogenated pyrimidine
- Difluorophenyl group
Enhanced electronic effects; Cl/F substituents may improve potency .
: Voriconazole (UK 109,496) C₁₆H₁₄F₃N₅O 349.31 - Fluconazole derivative
- Triazole and fluorophenyl groups
Clinically used antifungal; triazole critical for CYP450 inhibition .

Structural Insights

  • However, its attachment to pyrimidine (vs. fluconazole’s difluorophenyl) may alter target specificity.
  • Piperazine vs. Piperidine : The target compound’s piperazine linker (–11) offers conformational flexibility compared to the piperidine in , which may affect binding kinetics.

Pharmacological Implications

  • Antimicrobial Potential: Triazole-containing compounds (e.g., ) exhibit antimicrobial activity. The target compound’s pyrimidine-triazole scaffold may share mechanistic similarities, though specific data are lacking .
  • Metabolic Stability : Piperazine and ethoxy groups may reduce oxidative metabolism compared to halogenated analogs (), extending half-life .

Biological Activity

The compound 4-[4-(6-ethoxypyridazine-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Characteristics

  • Molecular Formula: C17H23N7O2
  • Molecular Weight: 353.48 g/mol
  • CAS Number: 2548983-37-3

Structural Representation

The compound features a pyrimidine core substituted with a piperazine moiety and a pyridazine carbonyl group, contributing to its unique biological properties.

Research indicates that the compound exhibits various biological activities primarily through modulation of specific signaling pathways. Notably, it has been shown to interact with:

  • AMPK Pathway: This compound acts as an indirect activator of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and metabolism .
  • Receptor Binding: It may also bind to certain receptors involved in neurotransmission, although specific receptor targets remain under investigation.

Pharmacological Effects

The biological effects of this compound can be summarized as follows:

Activity Description Reference
AntifibroticReduces levels of lysophosphatidic acid (LPA) in vivo
NeuroprotectivePotential modulation of neurological pathways
AnticancerInhibitory effects on tumor cell proliferation

Case Studies

  • Antifibrotic Activity:
    A study demonstrated that the compound significantly reduced LPA levels in a bleomycin-induced pulmonary fibrosis model. This suggests its potential as a therapeutic agent for fibrotic diseases .
  • Neuroprotection:
    The compound was evaluated for its neuroprotective properties in models of neurodegenerative diseases. Preliminary results indicated that it could mitigate neuronal damage through AMPK activation .
  • Anticancer Properties:
    In vitro assays revealed that the compound inhibited the growth of various cancer cell lines, indicating its potential as an anticancer agent. Further studies are needed to elucidate the exact mechanisms involved .

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